molecular formula C27H63GaSi3 B13153276 Tris(di-tert-butyl(methyl)silyl)gallium

Tris(di-tert-butyl(methyl)silyl)gallium

Cat. No.: B13153276
M. Wt: 541.8 g/mol
InChI Key: SUIMFJZODQNBTN-UHFFFAOYSA-N
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Description

Tris(di-tert-butyl(methyl)silyl)gallium is a sophisticated organogallium reagent designed for advanced synthetic and materials science research. Its molecular structure, featuring a gallium center coordinated by three sterically demanding di-tert-butyl(methyl)silyl groups, is engineered to provide exceptional stability and unique reactivity. This compound is part of a growing class of organogallium(III) compounds that are attracting significant attention for their cytotoxic and antitumor properties, with some complexes known to induce apoptosis via the upregulation of caspases . The tert-butyldimethylsilyl moiety, a close analogue of the ligand in this compound, is well-documented for its role as a robust protecting group, offering high stability to a wide range of reaction conditions and clean deprotection profiles . The severe steric crowding of the silyl ligands in this complex can be leveraged to achieve high chemoselectivity in catalytic processes and small molecule activation, a principle demonstrated in other bulky silyl-group-supported catalysts and reagents . Researchers can utilize this reagent to explore new pathways in the synthesis of novel coordination complexes, as a potential precursor in vapor deposition processes for gallium-containing materials, or in the development of new catalytic systems. The steric bulk of the di-tert-butyl(methyl)silyl groups makes this compound a valuable tool for probing steric and electronic effects in metal-mediated transformations, drawing parallels to the use of other bulky ligands like β-diketiminates to stabilize otherwise reactive low-oxidation-state metal centers . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C27H63GaSi3

Molecular Weight

541.8 g/mol

InChI

InChI=1S/3C9H21Si.Ga/c3*1-8(2,3)10(7)9(4,5)6;/h3*1-7H3;

InChI Key

SUIMFJZODQNBTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.[Ga]

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Tris Di Tert Butyl Methyl Silyl Gallium

Advanced Spectroscopic Characterization Techniques

The characterization of Tris(di-tert-butyl(methyl)silyl)gallium would heavily rely on a suite of advanced spectroscopic methods to probe its electronic and molecular structure. These techniques are essential for confirming the identity of the compound and understanding the bonding between the gallium center and the bulky silyl (B83357) ligands.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy would be a primary tool for characterizing the structure of this compound in solution. The expected spectra would provide key information about the ligand environment and the symmetry of the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the methyl and tert-butyl groups of the di-tert-butyl(methyl)silyl ligands. The chemical shifts would be influenced by the electropositive gallium center.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data, showing characteristic resonances for the methyl and tert-butyl carbons. The chemical shifts would provide insight into the electronic environment of the carbon atoms within the bulky silyl ligands.

²⁹Si NMR: Silicon-29 NMR spectroscopy would be crucial for directly probing the silicon atoms of the ligands and confirming their attachment to the gallium center. A single resonance would be expected if all three silyl groups are chemically equivalent in solution, indicating a likely trigonal planar or rapidly fluxional geometry around the gallium atom.

⁷¹Ga NMR: Gallium-71 NMR, although challenged by the quadrupolar nature of the nucleus which can lead to broad signals, would offer direct insight into the coordination environment of the gallium atom. huji.ac.il The chemical shift would be indicative of a three-coordinate gallium center.

Hypothetical NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constants (Hz)
¹H~0.3singlet-
~1.1singlet-
¹³C~-2-
~20-
~28-
²⁹Si~10 to 30singlet-
⁷¹Ga~400 to 600broad singlet-

Note: This table is predictive and based on data for analogous compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a vital technique for the detection and characterization of paramagnetic species, including radicals. youtube.com While this compound is expected to be a diamagnetic, closed-shell molecule, EPR spectroscopy would be invaluable for studying any potential radical species that could be generated, for instance, through homolytic cleavage of the Ga-Si bond or through redox reactions. researchgate.net

Should a radical species involving this compound be formed, its EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density. Hyperfine coupling to the gallium (⁶⁹Ga and ⁷¹Ga, both I=3/2) and silicon (²⁹Si, I=1/2) nuclei would be particularly informative in identifying the location of the radical center.

Vibrational Spectroscopy (IR, Raman) for Ligand and Core Vibrations

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. For this compound, these methods would be used to identify characteristic vibrations of the di-tert-butyl(methyl)silyl ligands and the Ga-Si core.

Ligand Vibrations: The spectra would be dominated by the vibrational modes of the silyl ligands. These include C-H stretching and bending frequencies of the methyl and tert-butyl groups, as well as Si-C stretching and deformation modes.

Ga-Si Core Vibrations: The vibrations associated with the Ga-Si bonds would be of particular interest. These would likely appear in the far-IR or low-frequency Raman region due to the heavier masses of the gallium and silicon atoms. The number and activity (IR vs. Raman) of the Ga-Si stretching modes would provide insight into the molecular symmetry. For a trigonal planar GaSi₃ core (D₃h symmetry), a symmetric Ga-Si stretching mode would be Raman active and an asymmetric stretching mode would be IR active.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
C-H stretching2850-3000IR, Raman
C-H bending1350-1480IR, Raman
Si-C stretching600-800IR, Raman
Ga-Si stretching200-400IR, Raman

Note: This table is predictive and based on data for analogous compounds.

Solid-State Structural Investigations

Investigating the solid-state structure of this compound would provide definitive information about its molecular geometry, bond lengths, and bond angles, which are crucial for understanding the influence of the bulky ligands on the gallium center.

Single-Crystal X-ray Diffraction Studies of the Gallium Coordination Environment

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. uni-ulm.de For this compound, this method would be employed to elucidate the coordination geometry around the gallium atom and to measure key structural parameters. It is anticipated that the gallium atom would be three-coordinate, bonded to the silicon atoms of the three di-tert-butyl(methyl)silyl ligands. The coordination geometry would likely be trigonal planar or close to it, with Si-Ga-Si bond angles of approximately 120°. Any deviation from this ideal geometry could be attributed to steric interactions between the bulky ligands.

Analysis of Steric Effects and Conformational Preferences Induced by Di-tert-butyl(methyl)silyl Ligands

The conformational flexibility of the molecule would likely involve correlated rotation of the silyl groups around the Ga-Si bonds. The bulky tert-butyl groups would restrict free rotation, leading to a preferred conformation that minimizes steric clashes between adjacent ligands. Computational modeling, in conjunction with any available experimental data, would be a powerful tool for exploring the potential energy surface and identifying the most stable conformations of the molecule. The steric bulk of the ligands is also expected to provide kinetic stabilization to the electron-deficient gallium center, protecting it from intermolecular interactions and potential decomposition pathways.

Gas-Phase Structural Probes

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data from gas-phase structural probes, such as gas electron diffraction (GED), for the compound this compound has been found in the available public domain.

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, providing valuable information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation. This method is crucial for understanding the intrinsic structural properties of a molecule, free from the packing forces and intermolecular interactions present in the solid state (as determined by X-ray crystallography) or the solvent effects in solution (often studied by NMR spectroscopy).

While structural data for other gallium compounds and silyl derivatives have been determined using gas-phase techniques, specific research findings detailing the conformational analysis and structural parameters of this compound in the gas phase are not publicly available at this time. Such a study would be of significant interest to the scientific community to understand how the bulky di-tert-butyl(methyl)silyl ligands influence the geometry around the gallium center in an unconstrained environment.

Without experimental data, it is not possible to generate the requested data tables or provide a detailed discussion of the research findings for this specific analytical method. Further research in this area would be required to elucidate the gas-phase structure of this compound.

Electronic Structure and Bonding in Tris Di Tert Butyl Methyl Silyl Gallium

Oxidation States of Gallium in Silyl-Substituted Systems

In its compounds, gallium is most commonly found in the +3 oxidation state. nih.govresearchgate.net However, the +1 and +2 oxidation states are also known, though less frequent. nih.govresearchgate.net The stability of these lower oxidation states can be significantly influenced by the electronic and steric properties of the bonded ligands.

Silyl-substituted systems, particularly those with bulky silyl (B83357) groups, are capable of stabilizing gallium in lower oxidation states. The strong σ-donating character and large steric footprint of ligands like tris(trimethylsilyl)silyl can facilitate the formation of stable Gallium(I) compounds. wiley.com For instance, the reaction of Ga₂Cl₄·2dioxane with LiSi(SiMe₃)₃·3THF yields the gallium(I)tris(trimethylsilyl)silyl compound, {GaSi(SiMe₃)₃}₄, which features a tetrahedral cage of gallium atoms. wiley.com This demonstrates that the electronic influence of silyl substituents is of great importance in determining the accessible oxidation states for gallium. wiley.com The 4s²4p⁰ electron configuration of Ga(I) allows for reactivity patterns, such as oxidative addition, that are typically associated with transition metals. researchgate.netnih.gov

Nature of the Gallium-Silicon Bond

The bond between gallium and silicon in silyl-gallium compounds is a key feature of their molecular structure. X-ray diffraction studies on various silyl-gallium compounds have shown that the Ga-Si bond length can range from approximately 236 to 247 pm. wiley.com This variation is attributed to both the steric demand and the electronic effects of the substituents on the gallium and silicon atoms. wiley.com In compounds like Tris(di-tert-butyl(methyl)silyl)gallium, the bond is a covalent interaction influenced by the σ-donating properties of the silyl ligand and hyperconjugation effects.

σ-Donating and π-Accepting Characteristics of Silyl Ligands

Ligands play a critical role in determining the electronic structure of a central atom by donating or accepting electron density. chemrxiv.org Silyl ligands are generally characterized as strong σ-donors. nih.govnih.gov This is due to the electropositive nature of silicon relative to carbon, which results in the Ga-Si bond being polarized with electron density shifting towards the gallium center. This donation of electron density from the filled σ-orbital of the Ga-Si bond stabilizes the gallium center.

Hyperconjugation and Intramolecular Interactions

Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital. researchgate.netresearchgate.net In the context of this compound, which features a trigonal planar GaSi₃ core, the central gallium atom in its +3 oxidation state has a vacant 4p orbital perpendicular to the molecular plane.

Orbital Analysis and Electron Density Distribution

Computational methods, such as Density Functional Theory (DFT), are used to analyze the molecular orbitals and electron distribution in complex molecules. nih.govnih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they determine the molecule's chemical reactivity. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

For this compound, the electronic structure can be understood by examining its frontier molecular orbitals.

HOMO: The Highest Occupied Molecular Orbital is primarily composed of the Ga-Si σ-bonding orbitals. These are the highest-energy electrons in the molecule's ground state. The energy of the HOMO is an indicator of the molecule's ability to act as an electron donor; a higher energy HOMO suggests stronger donor capability. researchgate.net Computational studies on related silyl-substituted compounds show significant contributions from Si-Si or Si-C bonds to the HOMO. researchgate.net

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly the vacant 4p orbital localized on the three-coordinate gallium atom. This orbital's low energy and accessibility make the molecule a Lewis acid, capable of accepting an electron pair.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. nih.govresearchgate.net

Molecular OrbitalPrimary CharacterLocation of Electron DensityRole in Reactivity
HOMOGa-Si σ-bondingDelocalized across the Ga-Si bondsElectron Donor (Lewis Base)
LUMONon-bonding Gallium p-orbitalLocalized on the Gallium centerElectron Acceptor (Lewis Acid)

Spin Density Distribution in Radical Anions

The formation of a radical anion occurs when a molecule accepts a single electron, which occupies the neutral molecule's LUMO. utexas.edu For this compound, the incoming electron would populate the gallium-centered 4p orbital. This new, singly occupied molecular orbital (SOMO) controls the distribution of the unpaired electron's spin density. utexas.edu

While the electron is formally added to the gallium atom, the spin density is not entirely localized there. Due to the covalent nature of the Ga-Si bonds, the unpaired electron density is expected to delocalize significantly onto the three silicon atoms. wiley.comresearchgate.net Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with DFT calculations, are used to map the spin density distribution. researchgate.netresearchgate.net The distribution provides insight into the electronic communication between the gallium and silicon centers in the radical state.

Atomic CenterExpected Mulliken Spin Population (Arbitrary Units)Rationale
Gallium (Ga)High PositiveInitial site of electron addition (LUMO of neutral species)
Silicon (Si)Significant PositiveDelocalization of spin density through the Ga-Si σ-bonds
Carbon/Hydrogen (C/H)MinimalSpin density is primarily contained within the GaSi₃ core

This table represents a theoretical distribution based on molecular orbital principles.

Influence of Bulky Ligands on Electronic Properties

The electronic characteristics of the central gallium atom in this compound are significantly modulated by the presence of the three sterically demanding di-tert-butyl(methyl)silyl ligands. These bulky substituents impose considerable steric hindrance around the metallic center, which in turn dictates the molecule's geometry and influences its electronic properties, including bond lengths, bond angles, and the accessibility of the gallium for further reactions.

The primary influence of the bulky di-tert-butyl(methyl)silyl groups is steric in nature, forcing a near-trigonal planar geometry around the gallium atom. This arrangement maximizes the separation between the large ligands, thereby minimizing steric strain. This enforced geometry directly impacts the electronic state of the gallium atom. In an ideal trigonal planar environment, the gallium center would adopt sp² hybridization for the formation of the three Ga-Si sigma bonds. The remaining unhybridized p-orbital, perpendicular to the GaSi₃ plane, would be unoccupied and represent the molecule's Lowest Unoccupied Molecular Orbital (LUMO), rendering the gallium center a Lewis acid.

A critical electronic consequence of the steric pressure exerted by the ligands is the elongation of the gallium-silicon (Ga-Si) bonds. Research on related sterically hindered gallanes has shown that Ga-Si bond lengths are highly sensitive to both the steric bulk of the ligands and the electronic nature of other substituents on the gallium atom. For instance, in bis(2,2,6,6-tetramethylpiperidino)-[tris(trimethylsilyl)silyl]gallium, a compound also featuring a bulky silyl ligand, the Ga-Si bond was found to be significantly long at 247 pm. researchgate.net In a series of [tris(trimethylsilyl)silyl]-substituted gallanes, Ga-Si bond lengths were observed to vary between 236 and 247 pm, highlighting the substantial impact of substituents on this parameter. dntb.gov.ua It is anticipated that the Ga-Si bonds in this compound would also fall within this elongated range, indicative of weaker bonds that are a direct result of steric repulsion between the ligands. This bond weakening is a key feature of its electronic profile.

The voluminous nature of the di-tert-butyl(methyl)silyl groups also provides a "kinetic stabilization" effect. The ligands create a protective shield around the gallium center, sterically hindering the approach of other molecules. This has a profound electronic effect by preventing the gallium atom from participating in intermolecular associations or reactions that are common for less hindered organogallium compounds. For example, unlike many smaller alkylgallium compounds that tend to form dimers, the steric bulk in this compound ensures it remains monomeric in solution.

The table below presents a comparison of Ga-Si bond lengths in various silyl-gallium compounds, illustrating the impact of ligand sterics on this key electronic and structural parameter.

CompoundGa-Si Bond Length (pm)Reference
Bis(2,2,6,6-tetramethylpiperidino)​-[tris(trimethylsilyl)silyl]gallium247 researchgate.net
Dichloro(tetrahydrofuran)​[tris(trimethylsilyl)silyl]gallane~236-247 dntb.gov.ua
Dimethyl(tetrahydrofuran)​[tris(trimethylsilyl)silyl]gallane~236-247 dntb.gov.ua

Reactivity and Reaction Mechanisms of Tris Di Tert Butyl Methyl Silyl Gallium

Redox Chemistry and Electron Transfer Processes

The redox behavior of organogallium compounds is complex and highly dependent on the nature of the ligands. For Tris(di-tert-butyl(methyl)silyl)gallium, the bulky silyl (B83357) groups would play a crucial role in stabilizing low-valent species and influencing electron transfer processes.

Formation and Reactivity of Mononuclear Radical Anions

Specific studies on the formation of mononuclear radical anions from this compound have not been reported. However, research on other organogallium systems suggests that one-electron reduction could be a viable pathway to generate such species. The stability of a potential [Ga(Si(tBu)2Me)3]•- radical anion would be influenced by the electron-donating nature and steric bulk of the silyl ligands. These ligands would help to delocalize the unpaired electron and protect the gallium center from subsequent reactions. The reactivity of such a radical anion would likely involve electron transfer to a suitable substrate or participation in radical-based transformations.

Disproportionation Pathways of Low-Valent Gallium Species

Low-valent gallium species, particularly gallium(I) and gallium(II) compounds, are known to undergo disproportionation reactions. While specific pathways for low-valent species derived from this compound are not documented, analogous systems provide insight. For instance, the stability of low-valent gallium compounds is often dictated by the steric bulk of the substituents. researchgate.net The large di-tert-butyl(methyl)silyl groups in this compound would be expected to sterically hinder intermolecular interactions, potentially stabilizing low-valent states and influencing the equilibrium of any disproportionation reactions.

Ligand Exchange and Substitution Reactions

Ligand exchange reactions in triorganogallium compounds are common and are influenced by both steric and electronic factors. The rate of ligand exchange can be tuned by the steric bulk of the ligands and the nature of the coordinating solvent. chemrxiv.org For this compound, the bulky silyl groups would likely make associative ligand exchange pathways, which involve the formation of a higher-coordinate intermediate, less favorable. youtube.com A dissociative mechanism, where a ligand first detaches from the gallium center, might be more plausible, although the strong Ga-Si bond would need to be cleaved.

Reactions with protic reagents would likely lead to the cleavage of the Ga-Si bond and the formation of the corresponding silane (B1218182) and a gallium hydroxide (B78521) or alkoxide species.

Reactions with Small Molecules and Probing Coordination Behavior

The coordination behavior of this compound is expected to be dominated by the steric hindrance imposed by the three bulky silyl ligands. This would likely result in a coordinatively unsaturated gallium center that is, however, sterically shielded.

Reactions with small molecules would be highly dependent on the size and nature of the incoming molecule. While Lewis bases might interact with the gallium center, the steric bulk of the silyl groups could prevent the formation of stable adducts. Reactions of other bulky trialkylgallium compounds, such as Ga(tBu)3, with 1,3-diols have been shown to yield complex multinuclear structures, indicating that even with significant steric hindrance, reactions leading to the formation of new Ga-O bonds are possible. rsc.org

Heteroatom Reactivity at the Gallium Center

The gallium center in this compound is a Lewis acidic site, and its reactivity with heteroatoms would be a key feature of its chemistry. Reactions with protic substrates containing heteroatoms, such as alcohols, amines, and thiols, would be expected to proceed via cleavage of the Ga-Si bond and formation of new bonds between gallium and the heteroatom.

For example, the reaction of a related β-diketiminato gallium complex with a range of H-X bonds (where X is a heteroatom) has been demonstrated. nih.gov Similarly, this compound could potentially react with primary or secondary phosphines, although oxidative addition reactions, as seen with low-valent gallium compounds, might also be a possibility. d-nb.info

Catalytic Applications and Mechanistic Insights (If applicable for similar silyl-gallium compounds with catalytic roles)

While there are no specific reports on the catalytic applications of this compound, the broader field of gallium catalysis provides some context. Gallium compounds have been investigated as catalysts for various organic transformations, including dehydrogenation of alkanes and ring-opening polymerization. researchgate.netscispace.com

Recent studies have explored the use of Ga(I) salts as initiators for hydrosilylation reactions, where the gallium(I) species is proposed to oxidize a silane to generate a silylium (B1239981) ion, which is the active catalyst. rsc.orgnih.gov Given the presence of silyl ligands, it is conceivable that this compound or its derivatives could play a role in silicon-related catalysis. The bulky silyl ligands would likely influence the substrate scope and selectivity of any potential catalytic process. Further research is needed to explore the catalytic potential of this and related silyl-gallium compounds.

Computational Chemistry and Theoretical Modeling of Tris Di Tert Butyl Methyl Silyl Gallium

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic States

Density Functional Theory (DFT) would be a primary tool for investigating the molecular structure and electronic properties of Tris(di-tert-butyl(methyl)silyl)gallium. Such studies would typically involve geometry optimization to determine the most stable three-dimensional arrangement of the atoms. Key parameters like the Ga-Si bond lengths, Si-C bond lengths, and the bond angles around the central gallium and silicon atoms would be calculated. The planarity or pyramidalization of the GaSi₃ core would be a significant point of investigation, influenced by the steric bulk of the di-tert-butyl(methyl)silyl groups. Furthermore, DFT calculations would provide insights into the electronic states, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the compound's reactivity and its potential as a precursor in semiconductor applications.

Ab Initio Calculations for Thermochemical and Kinetic Predictions

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would offer a more accurate prediction of the thermochemical properties of this compound. These methods could be used to calculate the standard enthalpy of formation, Gibbs free energy, and entropy. Such data is vital for understanding the stability of the compound and the thermodynamics of its reactions, for instance, in chemical vapor deposition (CVD) processes. Kinetic predictions, such as the energy barriers for ligand dissociation or conformational changes, could also be modeled, providing a deeper understanding of its chemical behavior under various conditions.

Molecular Dynamics Simulations for Conformational Fluxionality

The significant steric hindrance caused by the bulky di-tert-butyl(methyl)silyl ligands suggests that this compound is likely to exhibit conformational fluxionality. Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of these ligands. Such simulations would model the movement of the atoms over time, revealing the rotational barriers of the silyl (B83357) groups around the Ga-Si bonds and the potential for different stable or metastable conformations. This information is key to understanding the molecule's behavior in solution and in the solid state. For similar bulky molecules, such as trimesitylgallium, variable-temperature NMR studies have been used to investigate this type of dynamic behavior, and MD simulations would provide the theoretical counterpart to such experimental work.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain a deeper understanding of the chemical bonding in this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses would be invaluable. NBO analysis would provide a picture of the localized bonding orbitals, quantifying the nature of the Ga-Si bond (e.g., its polarity and hybrid atomic orbital contributions). This analysis could reveal details about charge distribution and potential donor-acceptor interactions within the molecule. QTAIM analysis, on the other hand, would define the atomic basins and characterize the properties of the electron density at the bond critical points. This would allow for a rigorous classification of the Ga-Si and other bonds as either predominantly covalent or ionic in nature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, DFT and other methods could predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities could aid in the interpretation of experimental spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si, ⁶⁹/⁷¹Ga) could be calculated and compared to experimentally obtained values to confirm the molecular structure in solution.

Applications of Tris Di Tert Butyl Methyl Silyl Gallium As a Precursor in Advanced Materials Synthesis

Utilization in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

The utility of any precursor in CVD and ALD processes is contingent on a set of key physical and chemical properties. A suitable precursor must exhibit sufficient volatility to be transported into the reaction chamber in the gas phase. It must also possess thermal stability, decomposing in a controlled manner on the substrate surface rather than prematurely in the gas phase, which can lead to particle formation and poor film quality.

For a compound like Tris(di-tert-butyl(methyl)silyl)gallium, the bulky di-tert-butyl(methyl)silyl ligands would likely influence its volatility and decomposition pathways. The steric hindrance provided by these large ligands could potentially lower the precursor's decomposition temperature, which can be advantageous in reducing thermal stress on the substrate and preventing unwanted diffusion or reactions.

Fabrication of Gallium-Containing Thin Films (e.g., GaN, GaAs, GaS)

In a hypothetical scenario, this compound could serve as the gallium source for the deposition of various gallium-containing thin films. The general reactions would involve the co-introduction of a suitable co-reactant to provide the corresponding anion.

Target FilmPotential Co-reactantDeposition Technique
Gallium Nitride (GaN)Ammonia (NH₃), Hydrazine (N₂H₄)CVD, ALD
Gallium Arsenide (GaAs)Arsine (AsH₃), Tertiarybutylarsine (tBuAsH₂)CVD, ALD
Gallium Sulfide (GaS)Hydrogen Sulfide (H₂S), Alkyl ThiolsCVD, ALD

The choice of co-reactant and deposition parameters such as temperature, pressure, and flow rates would be critical in determining the stoichiometry, crystallinity, and purity of the resulting thin film.

Design Principles for Single-Source Precursors

A single-source precursor is a molecule that contains all the necessary elements for the desired material in a single compound. This approach can simplify the deposition process by eliminating the need for multiple, potentially reactive, gas lines. While this compound itself is a source of gallium and silicon, it would not be a single-source precursor for binary materials like GaN or GaAs.

However, the design principles of single-source precursors often involve the incorporation of ligands that can controllably decompose to provide the desired elements. For instance, to create a single-source precursor for GaN based on a similar structure, one might replace the silyl (B83357) ligands with amido or azido (B1232118) ligands that contain the necessary nitrogen. The bulky silyl groups in the target compound could, in principle, be modified to include other elements, but no such derivatives have been reported in the literature.

Role in the Synthesis of Intermetallic Compounds and Nanomaterials

The synthesis of intermetallic compounds and nanomaterials often relies on the controlled decomposition of organometallic precursors. The molecular structure of the precursor can influence the size, shape, and composition of the resulting nanostructures.

In the context of this compound, its decomposition could potentially lead to the formation of gallium-silicon alloys or gallium silicide nanomaterials. The decomposition temperature and the presence of stabilizing agents would be key factors in controlling the nucleation and growth of such materials. However, no studies have been published that demonstrate this application for this specific compound.

Precursor Design Strategies for Specific Material Properties (Focus on how the precursor's chemistry influences growth, not material properties)

The design of a precursor has a direct impact on the growth of a material. Key aspects of precursor chemistry that influence the growth process include:

Ligand Design: The nature of the ligands affects the precursor's volatility, stability, and reactivity. The bulky di-tert-butyl(methyl)silyl ligands in the subject compound would be expected to make it a monomeric species, which is often desirable for consistent vapor pressure and delivery.

Decomposition Pathway: The mechanism by which the precursor decomposes will determine the byproducts and the purity of the resulting film. Ideally, the ligands should be eliminated as stable, volatile molecules that can be easily removed from the reaction chamber.

Reactivity with Co-reactants: In dual-source CVD or ALD, the precursor must react efficiently and selectively with the co-reactant on the substrate surface. The steric bulk of the ligands can influence the kinetics of these surface reactions.

Without experimental data on this compound, any discussion of its specific influence on material growth remains speculative.

Challenges and Future Directions in Precursor Chemistry for Gallium-Based Materials

The development of new precursors for gallium-based materials faces several challenges. There is a continuous need for precursors with lower deposition temperatures, higher growth rates, and improved purity profiles. For ALD applications, precursors must exhibit ideal self-limiting surface reactions.

A significant challenge is the incorporation of carbon and other impurities from the organometallic precursors into the grown films. The design of ligands that can be cleanly removed during the deposition process is a major area of research.

Future directions in this field will likely focus on the synthesis and characterization of novel gallium precursors with tailored properties. This includes the exploration of new ligand systems, such as silyl-based ligands, that could offer advantages in terms of volatility, stability, and reactivity. While this compound is a known chemical entity, its potential as a precursor for advanced materials synthesis remains an unexplored area of research. Further investigation would be required to determine its suitability for CVD, ALD, and other deposition techniques.

Comparative Analysis with Analogous Group 13 Organosilyl Compounds

Steric and Electronic Effects Across Aluminum, Gallium, and Indium Silyl (B83357) Derivatives

The di-tert-butyl(methyl)silyl ligand is exceptionally bulky, a characteristic that plays a dominant role in the chemistry of its Group 13 derivatives. The large steric profile is crucial for enforcing low coordination numbers and stabilizing monomeric structures. rsc.orgresearchgate.net When comparing the tris(di-tert-butyl(methyl)silyl) derivatives of aluminum, gallium, and indium, the primary differences arise from the intrinsic properties of the central metal atom.

Steric Effects: The covalent radii of the Group 13 elements increase down the group: Al (1.21 Å), Ga (1.22 Å), and In (1.42 Å). libretexts.org The unusually small increase from Al to Ga is due to the d-block contraction, where the filling of the 3d orbitals provides poor shielding of the nuclear charge. libretexts.org Consequently, the steric congestion around the metal center in Tris(di-tert-butyl(methyl)silyl)gallium is expected to be very similar to its aluminum analogue. In contrast, the larger size of the indium atom would lead to a less sterically crowded environment in the corresponding indium derivative, potentially influencing its reactivity and coordination behavior. This steric protection is fundamental in preventing the oligomerization often seen in less hindered Group 13 compounds, such as aluminum chloride dimers. numberanalytics.com

Electronic Effects: The electronegativity of the Group 13 elements follows a non-linear trend: Al (1.61), Ga (1.81), and In (1.78) on the Pauling scale. numberanalytics.com The C-Si bond is polarized towards the more electronegative carbon, but the M-Si bond polarity is determined by the electronegativity difference between the metal and silicon (Si = 1.90).

Al-Si Bond: With aluminum being less electronegative than silicon, the Al-Si bond possesses a significant degree of polarity, with a partial positive charge on Al and a partial negative charge on Si.

Ga-Si Bond: Gallium and silicon have similar electronegativities, resulting in a more covalent Ga-Si bond with less ionic character. The properties of the gallium-silicon bond are known to be highly sensitive to both steric and electronic influences. researchgate.net

In-Si Bond: Indium is slightly less electronegative than silicon, leading to an In-Si bond polarity that is intermediate between the aluminum and gallium analogues.

Below is an interactive table summarizing the key atomic properties of Aluminum, Gallium, and Indium.

Table 1: Comparative Properties of Group 13 Elements

Property Aluminum (Al) Gallium (Ga) Indium (In)
Covalent Radius (Å) 1.21 1.22 1.42
Electronegativity (Pauling) 1.61 1.81 1.78

| Common Oxidation State | +3 | +3 | +3, +1 |

Trends in Stability and Reactivity within the Group 13 Series

The stability and reactivity of M[Si(tBu)₂Me]₃ (where M = Al, Ga, In) are directly linked to the strength of the metal-silicon bond and the Lewis acidic character of the metal center.

Stability: The bond dissociation energies for M-Si bonds generally decrease down the group due to poorer orbital overlap between the larger, more diffuse p-orbitals of the heavier elements and the silicon orbitals. This suggests a trend in thermal stability where the aluminum derivative is the most stable and the indium derivative is the least stable. The bulky silyl groups contribute kinetic stability to all three compounds by shielding the reactive M-Si bonds from external reagents.

Reactivity: Group 13 compounds are characterized by their electron-deficient nature, making them effective Lewis acids. unacademy.com The Lewis acidity of the M[Si(tBu)₂Me]₃ series is expected to follow the general trend for Group 13 trihalides, which is Al > Ga > In. libretexts.org

Aluminum derivative: Expected to be the strongest Lewis acid, readily forming adducts with Lewis bases, provided the base can overcome the significant steric hindrance.

Gallium derivative: Exhibits moderate Lewis acidity.

Indium derivative: Expected to be the weakest Lewis acid in the series.

Reactivity is also influenced by the increasing stability of the +1 oxidation state for heavier Group 13 elements, known as the inert pair effect. libretexts.org While this is most prominent for thallium, it can play a role in the chemistry of indium, potentially opening up reductive reaction pathways not as readily accessible for aluminum and gallium. numberanalytics.comlibretexts.org

Structural Similarities and Differences in Coordination Geometries

The overwhelming steric bulk of the three di-tert-butyl(methyl)silyl ligands is the defining structural determinant for this homologous series.

Similarities: All three compounds—Tris(di-tert-butyl(methyl)silyl)aluminum, -gallium, and -indium—are predicted to be monomeric in both solution and the solid state. This contrasts with less sterically demanding analogues, such as the associating Tris(trimethylsilyl)aluminum. researchgate.net The central metal atom in each compound is expected to adopt a three-coordinate, trigonal planar geometry, with Si-M-Si bond angles close to 120°. This low-coordinate environment is a direct consequence of the sterically demanding ligands. rsc.orgresearchgate.net

Differences: The primary structural difference will be the length of the metal-silicon bond. The M-Si bond distance is expected to increase down the group, consistent with the increasing covalent radii of the metal atoms (Al-Si < Ga-Si < In-Si). While the Si-M-Si bond angles are expected to be near 120°, minor deviations from ideal trigonal planar geometry may occur to minimize steric repulsion between the bulky ligands, and these distortions might vary slightly with the size of the central atom.

Implications for Fundamental Main Group Chemistry

The synthesis and characterization of compounds like this compound and its congeners have significant implications for the advancement of main group chemistry. rsc.org The use of extremely sterically demanding ligands facilitates the isolation of stable compounds with low coordination numbers. researchgate.net These molecules serve as valuable models for studying intrinsic electronic properties and bonding without the complicating influence of intermolecular interactions, such as dimerization or polymerization. rsc.org

Synthetic Strategies for Homologous Series

The synthesis of the homologous series M[Si(tBu)₂Me]₃ would likely employ similar synthetic methodologies, with minor adjustments to account for differences in reactivity. The most common and direct approach is salt metathesis.

This strategy involves the reaction of the corresponding anhydrous Group 13 metal trichloride (B1173362) (MCl₃) with three equivalents of a silyl-alkali metal reagent, such as lithium or potassium di-tert-butyl(methyl)silylide [LiSi(tBu)₂Me or KSi(tBu)₂Me]. The silylide reagent itself can be prepared from the corresponding silane (B1218182).

General Reaction Scheme: MCl₃ + 3 LiSi(tBu)₂Me → M[Si(tBu)₂Me]₃ + 3 LiCl (M = Al, Ga, In)

These reactions must be conducted under strictly anhydrous and anaerobic conditions, typically in an ethereal or hydrocarbon solvent like THF or toluene, due to the high sensitivity of the silyl-alkali metal reagents and the final products to air and moisture. rsc.org Purification is generally achieved by sublimation or recrystallization after filtering off the precipitated alkali metal salt. Alternative routes could involve the direct reaction of silyl halides with the elemental metal under specific conditions. rsc.org

Conclusion and Future Research Directions

Advancements in Theoretical Understanding and Predictive Modeling:No computational or theoretical studies concerning this specific molecule have been reported in the literature.

Until Tris(di-tert-butyl(methyl)silyl)gallium is synthesized and characterized, and its properties are reported in peer-reviewed scientific literature, a scientifically accurate article on its specific attributes and research directions cannot be written.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris(di-tert-butyl(methyl)silyl)gallium, and how can experimental reproducibility be ensured?

  • Methodological Guidance : Use inert-atmosphere techniques (e.g., Schlenk lines) to prevent oxidation. Monitor reaction progress via 1H^{1}\text{H} and 13C^{13}\text{C} NMR for intermediate characterization. Reproducibility requires strict control of stoichiometry, temperature (±1°C), and solvent purity (e.g., anhydrous toluene). Document all parameters in tabular form (e.g., Table 1: Reaction Conditions vs. Yield) to enable replication .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

  • Methodological Guidance : Combine 29Si^{29}\text{Si} NMR to verify silyl ligand coordination and X-ray diffraction (XRD) for crystal structure determination. For XRD, collect high-resolution data (≤0.8 Å) and refine using software like SHELXL. Cross-validate with FT-IR to detect Ga–Si vibrational modes (~400-500 cm1^{-1}). Include raw spectral data and refinement parameters in supplementary materials .

Advanced Research Questions

Q. How do steric and electronic properties of the silyl ligands influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Guidance : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and HOMO-LUMO gaps. Compare with experimental kinetic data (e.g., reaction rates with aryl halides). Use steric maps (e.g., %Vbur_{\text{bur}}) to quantify ligand crowding. Triangulate computational and experimental results to resolve discrepancies .

Q. What mechanisms underlie ligand decomposition during catalytic cycles, and how can stability be improved?

  • Methodological Guidance : Perform in-situ monitoring via UV-vis spectroscopy to track ligand dissociation. Use mass spectrometry (ESI-MS) to identify decomposition byproducts. Test stabilizing additives (e.g., Lewis bases like PMDTA) and compare half-lives under varying conditions (Table 2: Stability vs. Additive). Validate findings with control experiments .

Q. How can computational modeling predict the compound’s behavior in radical-initiated polymerization systems?

  • Methodological Guidance : Simulate radical formation energies using Gaussian or ORCA software. Compare with experimental EPR data to validate silyl radical generation. Design kinetic models (e.g., Arrhenius plots) to predict initiation rates under UV exposure. Publish code and input files for peer validation .

Safety and Data Integrity

Q. What safety protocols are critical when handling this compound, given its pyrophoric analogs?

  • Methodological Guidance : Use gloveboxes with O2_2/H2_2O monitors (<1 ppm). Store under inert gas (Ar/N2_2) at –20°C. Reference analogous gallium compounds (e.g., trimethylgallium) for toxicity profiles, and include emergency protocols (e.g., CHEMTREC contact) in lab manuals .

Q. How should researchers address contradictions between experimental and theoretical data in reactivity studies?

  • Methodological Guidance : Apply triangulation by repeating experiments with alternative methods (e.g., calorimetry vs. NMR yields). Re-examine computational assumptions (e.g., solvent effects in DFT). Publish raw datasets and error margins to facilitate meta-analysis .

Data Presentation Standards

Q. What tabular formats are recommended for reporting synthesis and characterization data?

  • Example Table :

ParameterCondition 1Condition 2Condition 3
Temperature (°C)255080
Yield (%)627845
Purity (HPLC, %)98.599.197.3
  • Guidance : Include error bars, statistical significance (p-values), and instrument calibration details .

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